molecular formula C18H19ClN4OS B2612292 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride CAS No. 1351630-17-5

2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride

Cat. No.: B2612292
CAS No.: 1351630-17-5
M. Wt: 374.89
InChI Key: DSZSVUWZVLVWMT-UHFFFAOYSA-N
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Description

2-{4-[(Thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride is a synthetic small molecule featuring a quinoxaline core substituted with a piperazine-carboxyl moiety. The piperazine ring is further modified with a thiophen-3-ylmethyl group, enhancing its electronic and steric profile. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

quinoxalin-2-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS.ClH/c23-18(17-11-19-15-3-1-2-4-16(15)20-17)22-8-6-21(7-9-22)12-14-5-10-24-13-14;/h1-5,10-11,13H,6-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZSVUWZVLVWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC4=CC=CC=C4N=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride typically involves multiple steps, including the formation of the quinoxaline core, the piperazine ring, and the thiophene moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Core Structure Substituents on Piperazine MW (g/mol) Notable Features/Applications Reference
2-{4-[(Thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride Quinoxaline Thiophen-3-ylmethyl ~402.9* Enhanced solubility (HCl salt); potential CNS activity inferred from analogs N/A
2,6,7-Trichloro-3-(4-methylpiperazin-1-yl)quinoxaline (Compound 11) Quinoxaline Methyl 338.6 Antipsychotic/5-HT3 receptor modulation
Pruvanserin Hydrochloride Indole-3-carbonitrile 2-(4-Fluorophenyl)ethyl 412.9 Insomnia, depression (5-HT2A antagonist)
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride Oxadiazole Thiophen-2-ylmethyl 286.8 Antimicrobial/anticancer candidate
6-Azido-N-(4-(3-azidopropoxy)...piperazine-1-carbonyl)phenyl)hexanamide (6b) Benzamide Bis(4-fluorophenyl)methyl 610.3 Probable radiopharmaceutical application

*Estimated MW based on molecular formula (C₁₉H₂₀ClN₅OS).

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s quinoxaline core is distinct from Pruvanserin’s indole (5-HT2A antagonism) or oxadiazole-based derivatives (antimicrobial) .

Piperazine Substituents :

  • The thiophen-3-ylmethyl group introduces sulfur-based electronics and moderate lipophilicity, differing from Pruvanserin’s fluorophenyl-ethyl group (enhanced CNS penetration) or Compound 11’s methyl group (simplified pharmacokinetics) .

Salt Form :

  • The hydrochloride salt in the target compound contrasts with neutral analogs (e.g., Compound 11), improving solubility for oral or injectable formulations.

Therapeutic Potential: While direct data are lacking, analogs like 2,6,7-trichloro-3-(4-methylpiperazin-1-yl)quinoxaline exhibit 5-HT3 receptor antagonism, suggesting similar CNS applications for the target compound . Thiophene-containing derivatives (e.g., ) also show antimicrobial activity, hinting at broad utility.

Biological Activity

The compound 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride is a novel synthetic derivative of quinoxaline, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The structural formula of 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride can be represented as follows:

C13H14ClN3OS\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{OS}

This compound features a quinoxaline core substituted with a thiophenyl group and a piperazine moiety, which are known to influence its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride exhibit various biological activities, including:

  • Anticancer Activity : Compounds in the quinoxaline class have been shown to inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
  • Neuroprotective Effects : Certain piperazine derivatives are noted for their neuroprotective properties.

Anticancer Activity

A study focusing on quinoxaline derivatives revealed that compounds with similar structures exhibited potent anticancer activity against several cell lines, including HePG2 (liver cancer), Hep-2 (laryngeal cancer), and Caco-2 (colon cancer) cells. The IC50 values for these compounds ranged from 0.29 to 0.90 μM, comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHePG20.29Topoisomerase II Inhibition
Compound BHep-20.51DNA Intercalation
Compound CCaco-20.90Apoptosis Induction

Antimicrobial Properties

Research indicates that quinoxaline derivatives possess antimicrobial properties against various pathogens. For instance, studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use in treating infections .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 μg/mL
Compound EEscherichia coli16 μg/mL
Compound FCandida albicans8 μg/mL

Neuroprotective Effects

Piperazine-based compounds have been studied for their neuroprotective effects in models of neurodegenerative diseases. These compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which may contribute to their protective effects against neuronal damage .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of a series of piperazine derivatives, including those structurally similar to our compound. The results indicated significant apoptosis in human colon cancer cells when treated with these derivatives, with enhanced sensitivity to apoptotic ligands observed .
  • Neuroprotection in Animal Models : In animal models of Alzheimer's disease, piperazine derivatives were shown to improve cognitive function and reduce oxidative stress markers, indicating potential therapeutic applications for neurodegenerative conditions .

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